![molecular formula C13H14N4O3 B2749467 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine CAS No. 1033847-04-9](/img/structure/B2749467.png)
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, also known as NPPO, is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it a valuable tool for studying different biological processes.
Scientific Research Applications
Synthesis and Biological Activity
Biologically Active Compounds : Morpholine derivatives have been synthesized and investigated for their role as intermediates in creating biologically active compounds. These include anticancer agents, where the morpholine moiety plays a crucial role in the synthesis of small molecule inhibitors with potential anticancer properties (Wang et al., 2016).
Antimicrobial Activity : Compounds containing morpholine and nitro-phenyl structures have demonstrated antimicrobial activity. This includes sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, highlighting the importance of the morpholine moiety in enhancing antimicrobial potency (Janakiramudu et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Complex Molecules : Research on morpholine derivatives has led to the development of novel synthetic routes for complex molecules, showcasing the versatility of these compounds in chemical synthesis. Highly diastereoselective synthesis methods have been developed for novel chromanes, indicating the utility of morpholine-containing compounds in producing stereochemically complex structures (Korotaev et al., 2017).
Mechanistic Studies and Molecular Docking
- DNA Interaction and Anticancer Research : Studies have also focused on understanding the interaction mechanisms of morpholine derivatives with biological targets, such as DNA. This research is crucial for the development of drugs with specific mechanisms of action, including those that intercalate with DNA or inhibit enzymes involved in cancer progression (Perdisatt et al., 2018).
properties
IUPAC Name |
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)13-9-10(11-3-4-14-15-11)1-2-12(13)16-5-7-20-8-6-16/h1-4,9H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZJNMYEYGRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2749384.png)
![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)
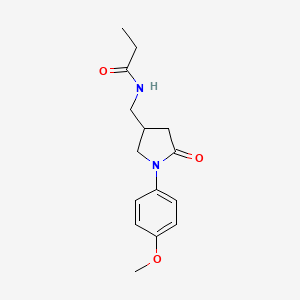
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)
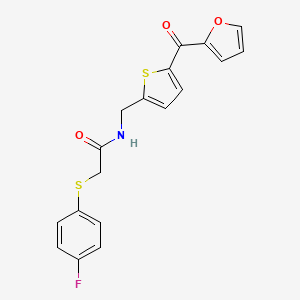

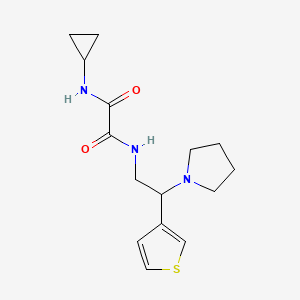
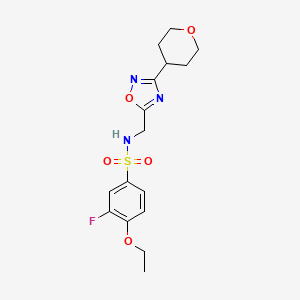
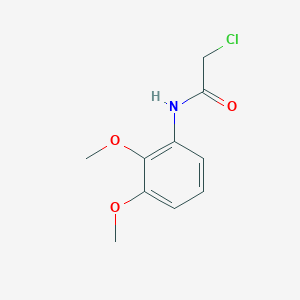
![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)
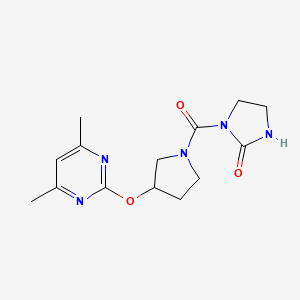

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)